({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine
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Overview
Description
({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using reagents like halides or acids.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of ({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antibacterial activity may result from inhibiting bacterial enzyme function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole structure.
Omeprazole: An antiulcer drug that includes an imidazole moiety.
Uniqueness
({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine is unique due to its specific structural features and the range of biological activities it exhibits. Unlike some similar compounds, it has shown potential in multiple therapeutic areas, making it a versatile candidate for further research and development .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C9H15N3/c1-2-10-6-9-11-7-4-3-5-8(7)12-9/h10H,2-6H2,1H3,(H,11,12) |
InChI Key |
IVFNLDRXCOWRDF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=C(N1)CCC2 |
Origin of Product |
United States |
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